4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
Description
The compound 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine is a heterocyclic small molecule characterized by a pyrimidine core linked to a thiomorpholine ring and a substituted imidazole-piperazine-carbonyl moiety. Its structure includes:
- A pyrimidine ring at the central position, substituted at the 4-position with thiomorpholine and at the 6-position with an imidazole derivative.
- A 1H-imidazol-1-yl group connected to the pyrimidine via a carbonyl bridge to a 4-(2-methylphenyl)piperazine moiety.
- A thiomorpholine group, a sulfur-containing heterocycle, which distinguishes it from morpholine analogs.
This compound is hypothesized to exhibit biological activity through interactions with kinase or receptor targets, given the prevalence of piperazine and imidazole motifs in pharmacologically active molecules . Its structural complexity necessitates advanced crystallographic refinement tools like SHELXL for accurate characterization .
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7OS/c1-18-4-2-3-5-20(18)27-6-8-29(9-7-27)23(31)19-15-30(17-26-19)22-14-21(24-16-25-22)28-10-12-32-13-11-28/h2-5,14-17H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBNTRDZFHNNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine derivative: Starting with 2-methylphenylamine, it is reacted with piperazine to form 2-methylphenylpiperazine.
Imidazole coupling: The piperazine derivative is then coupled with imidazole-1-carboxylic acid under dehydrating conditions to form the imidazole-piperazine intermediate.
Pyrimidine synthesis: The intermediate is then reacted with 4-chloropyrimidine to introduce the pyrimidine ring.
Thiomorpholine addition: Finally, thiomorpholine is introduced through nucleophilic substitution to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share core pyrimidine, imidazole, or piperazine components but differ in substituents, impacting physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Heterocyclic Core Variations: The target compound’s pyrimidine-thiomorpholine core contrasts with the thienopyrimidine in EP 2 402 347 A1 and the pyrazole in Compound 5 . Thiomorpholine’s sulfur atom may enhance membrane permeability compared to oxygen-containing morpholine .
Substituent Impact: The 2-methylphenyl group in the target compound’s piperazine moiety increases lipophilicity versus the pyridinyl group in BJ06761 or the trifluoromethylphenyl group in Compound 5 . This could influence target selectivity and metabolic stability.
Molecular Weight and Complexity :
- The target compound (488.59 g/mol) is heavier than BJ06761 (432.52 g/mol) and P578-0526 (422.49 g/mol), primarily due to the thiomorpholine and 2-methylphenyl groups. Higher molecular weight may affect bioavailability .
Synthetic Routes :
- Synthesis of similar compounds often involves coupling arylpiperazines with heterocyclic acids (e.g., Compound 5 ) or oxidation steps using agents like OXONE (’s tert-butyl intermediate) . The target compound’s thiomorpholine likely requires specialized sulfur incorporation methods.
Notes on Evidence Utilization
- Structural data for analogs were derived from patent literature (e.g., EP 2 402 347 A1 ), synthetic studies , and compound libraries .
- Crystallographic tools like SHELXL are critical for resolving complex heterocyclic architectures.
- Discrepancies in substituent effects (e.g., sulfur vs. oxygen in thiomorpholine/morpholine) highlight the need for empirical validation of pharmacokinetic predictions.
Biological Activity
The compound 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine is a synthetic molecule characterized by a complex structure that includes piperazine, imidazole, pyrimidine, and thiomorpholine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment.
Chemical Structure
The IUPAC name for this compound is [4-(2-methylphenyl)piperazin-1-yl]-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone . Its molecular formula is with a molecular weight of approximately 445.57 g/mol .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the piperazine derivative : Reacting 2-methylphenylamine with piperazine.
- Imidazole coupling : Coupling with imidazole-1-carboxylic acid under dehydrating conditions.
- Pyrimidine synthesis : Reaction with 4-chloropyrimidine to introduce the pyrimidine ring.
- Thiomorpholine addition : Nucleophilic substitution to incorporate the thiomorpholine moiety .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes involved in cellular signaling pathways. The binding of this compound can modulate the activity of these targets, leading to various biological effects .
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties:
- Anticancer Activity : Compounds containing piperazine and imidazole have been studied for their potential to inhibit tumor growth by targeting specific kinases involved in cancer proliferation .
- Neurological Effects : The piperazine moiety is known for its neuropharmacological effects, potentially offering therapeutic benefits in treating disorders such as depression and anxiety .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound can inhibit enzyme activities associated with cancer progression. For example, certain piperazine derivatives have shown promising results in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin cancer treatment .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Neurological Effects | Potential antidepressant properties | |
| Enzyme Inhibition | Inhibition of tyrosinase |
Case Study 1: Anticancer Activity
A study evaluated a series of imidazole-piperazine derivatives against various cancer cell lines, revealing that compounds similar to our target exhibited IC50 values in the low nanomolar range against specific kinases involved in cell proliferation .
Case Study 2: Neurological Impact
Another research focused on piperazine derivatives demonstrated their efficacy in animal models for anxiety and depression, suggesting that modifications to the piperazine structure can enhance their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
